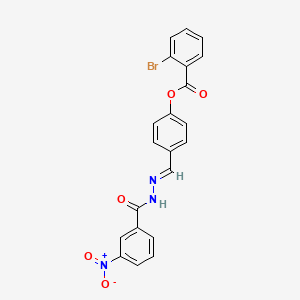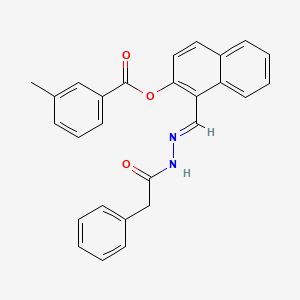
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenylacetyl group, a carbohydrazonoyl moiety, a naphthyl ring, and a methylbenzoate ester. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. A common synthetic route includes:
-
Formation of Phenylacetyl Hydrazone:
- React phenylacetic acid with hydrazine hydrate to form phenylacetyl hydrazone.
- Reaction conditions: Reflux in ethanol, followed by cooling and crystallization.
-
Coupling with 2-Naphthylamine:
- The phenylacetyl hydrazone is then coupled with 2-naphthylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature, in a suitable solvent like dichloromethane.
-
Esterification with 3-Methylbenzoic Acid:
- The final step involves esterification of the coupled product with 3-methylbenzoic acid using a catalyst such as sulfuric acid.
- Reaction conditions: Reflux in toluene, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbohydrazonoyl moiety can be reduced to form hydrazine derivatives.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
- Oxidation of the phenylacetyl group yields phenylacetic acid derivatives.
- Reduction of the carbohydrazonoyl moiety produces hydrazine derivatives.
- Substitution on the naphthyl ring results in various substituted naphthyl compounds.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its carbohydrazonoyl group.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential anti-inflammatory and anti-cancer properties.
- Evaluated for its ability to cross the blood-brain barrier, making it a candidate for neurological drug development.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors.
- Employed in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The carbohydrazonoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with biological macromolecules, affecting their function. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Comparación Con Compuestos Similares
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl benzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- 1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 2-methylbenzoate
Comparison:
- Structural Differences: The position and type of substituents on the benzoate ester affect the compound’s reactivity and interaction with biological targets.
- Reactivity: Substituents can influence the compound’s stability and the types of reactions it undergoes.
- Applications: Variations in structure can lead to differences in biological activity and potential applications in medicine and industry.
1-(2-(Phenylacetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
765284-57-9 |
|---|---|
Fórmula molecular |
C27H22N2O3 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[1-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C27H22N2O3/c1-19-8-7-12-22(16-19)27(31)32-25-15-14-21-11-5-6-13-23(21)24(25)18-28-29-26(30)17-20-9-3-2-4-10-20/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+ |
Clave InChI |
RNZWPWMILQDCJL-MTDXEUNCSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)

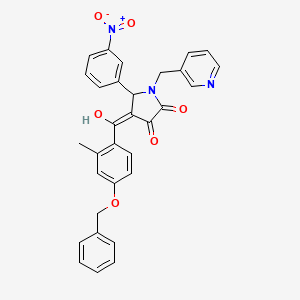
![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028359.png)

![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)
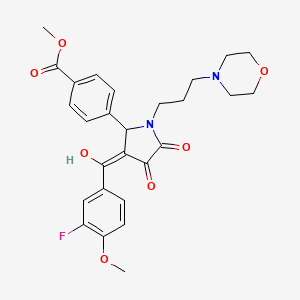
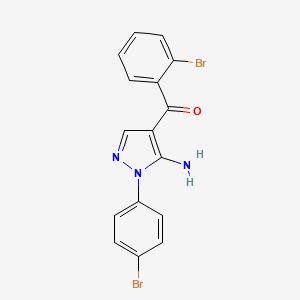
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)

